molecular formula C25H22N2O7S B5262492 ethyl 2-[3-benzoyl-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[3-benzoyl-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B5262492
M. Wt: 494.5 g/mol
InChI Key: UWAMDPOYZYYKPI-CZIZESTLSA-N
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Description

Ethyl 2-[3-benzoyl-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a pyrrole ring fused with a thiazole moiety. Key structural elements include:

  • Pyrrole core: Substituted with a benzoyl group (electron-withdrawing), a hydroxyl group (electron-donating), and a 4-hydroxy-3-methoxyphenyl group (polar aromatic substituent).
  • Thiazole ring: Contains a methyl group and an ethyl carboxylate ester, enhancing solubility and reactivity .
  • Functional groups: Hydroxy, methoxy, and ester groups contribute to hydrogen bonding, polarity, and metabolic stability.

Properties

IUPAC Name

ethyl 2-[(3E)-2-(4-hydroxy-3-methoxyphenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O7S/c1-4-34-24(32)22-13(2)26-25(35-22)27-19(15-10-11-16(28)17(12-15)33-3)18(21(30)23(27)31)20(29)14-8-6-5-7-9-14/h5-12,19,28-29H,4H2,1-3H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAMDPOYZYYKPI-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=C(C=C4)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC(=C(C=C4)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[3-benzoyl-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, providing insights into its mechanisms, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

  • Pyrrole and Thiazole Rings : Contributing to its biological activity.
  • Hydroxy and Methoxy Substituents : Enhancing solubility and interaction with biological targets.

Molecular Formula

The molecular formula is C₁₉H₁₉N₃O₅S, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Melting Point

The compound has a melting point of approximately 129 °C (402 K), which is indicative of its stability under physiological conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been reported to exhibit significant cytotoxicity against various cancer cell lines:

  • IC₅₀ Values : The compound shows IC₅₀ values in the range of 21.3 ± 4.1 µM to 28.3 ± 5.1 µM against A549 lung cancer cells .
  • Mechanism of Action : It potentially acts by inducing apoptosis in cancer cells and inhibiting cell proliferation through modulation of cell cycle regulators.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against both bacterial and fungal strains:

  • Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
  • Fungal Strains : Demonstrated antifungal activity against Candida albicans.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is notable. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Study on Anticancer Efficacy

In a recent research study published in MDPI, the compound was tested against several human cancer cell lines. The results indicated that it significantly inhibited cell growth with an IC₅₀ comparable to established chemotherapeutic agents like doxorubicin .

Study on Antimicrobial Effects

Another study focused on the antimicrobial effects of the compound revealed that it not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics. This suggests potential for use in combination therapies to combat antibiotic resistance.

Summary of Biological Activities

Activity TypeCell Line/OrganismIC₅₀/Effective ConcentrationReference
AnticancerA549 (Lung Cancer)21.3 ± 4.1 µM
AntimicrobialStaphylococcus aureusEffective
AntifungalCandida albicansEffective
Anti-inflammatoryCytokine ProductionInhibition observed

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to ethyl 2-[3-benzoyl-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate exhibit significant anticancer properties. A study demonstrated that derivatives of this compound can induce apoptosis in cancer cells through the modulation of cell signaling pathways related to growth and survival .

Antioxidant Properties

The compound has shown potential as an antioxidant. In vitro studies revealed that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . This property is particularly relevant in the context of neurodegenerative disorders where oxidative damage plays a key role.

Anti-inflammatory Effects

In preclinical studies, this compound has been evaluated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in cellular models, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens. Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Research

A recent study focused on the anticancer effects of similar thiazole derivatives showed that these compounds could inhibit tumor growth in xenograft models. The mechanism was linked to the downregulation of specific oncogenes and upregulation of tumor suppressor genes .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of related compounds in models of Alzheimer’s disease. The results indicated a reduction in amyloid-beta plaque formation and improved cognitive function in treated animals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Pyrrole-Thiazole Framework

The table below compares the target compound with analogs differing in substituents and ester groups:

Compound Name Molecular Formula Molecular Weight Key Substituents References
Ethyl 2-[3-benzoyl-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methylthiazole-5-carboxylate C28H27N2O7S 538.6 Benzoyl, 4-hydroxy-3-methoxyphenyl, ethyl ester
Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methylthiazole-5-carboxylate C29H31N2O7S 567.6 4-Butoxybenzoyl, 4-propoxyphenyl, allyl ester
Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate C28H29N2O7S 552.6 4-Butoxybenzoyl, 4-methoxyphenyl, methyl ester
Ethyl 2-[3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methylthiazole-5-carboxylate C29H30N2O9S 582.6 4-Methoxy-3-methylbenzoyl, 3,4,5-trimethoxyphenyl
Key Observations:
  • Electron-donating groups (e.g., methoxy, hydroxy) improve solubility and stabilize aromatic systems via resonance .
  • Ester Group Influence :
    • Allyl esters (e.g., in ) may offer higher hydrolytic stability compared to ethyl esters, impacting bioavailability.
    • Methyl esters reduce molecular weight but may lower solubility in aqueous media .
Crystallography and Conformation:
  • Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () exhibit isostructural triclinic symmetry with planar molecular conformations, except for perpendicular fluorophenyl groups. Similar planar conformations are expected in the target compound, though substituents like benzoyl may induce slight deviations .
Spectroscopic Characterization:
  • 1H-NMR : Aromatic protons in the 4-hydroxy-3-methoxyphenyl group resonate at δ6.5–7.5, while the thiazole methyl group appears near δ2.3–2.3. Comparable shifts are observed in analogs (e.g., δ2.4 for methyl groups in ).
  • X-ray Diffraction : Single-crystal studies (e.g., ) confirm bond lengths and angles, critical for validating the target compound’s geometry.

Q & A

Q. What are the recommended synthetic routes for ethyl 2-[3-benzoyl-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves multi-step condensation reactions, such as the Hantzsch thiazole synthesis or Paal-Knorr pyrrole formation. For example, refluxing intermediates in ethanol with catalysts like acetic acid can facilitate cyclization . Optimization requires statistical design of experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, stoichiometry). Central composite designs or factorial experiments can identify critical parameters, as demonstrated in similar heterocyclic syntheses . Purity monitoring via HPLC at each step is critical to minimize side products .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR (¹H, ¹³C, DEPT) to confirm proton environments and carbon frameworks.
  • X-ray diffraction for absolute configuration verification, particularly for chiral centers in the pyrrole and thiazole moieties .
  • FTIR to detect functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ester and ketone groups) .
    Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What stability considerations are critical for storing this compound, and how should degradation be monitored?

Methodological Answer: Hydrolytic degradation of ester and amide bonds is a key concern. Conduct accelerated stability studies under varying pH, humidity, and temperature (e.g., 40°C/75% RH for 6 months). Use HPLC-UV or LC-MS to track degradation products, focusing on peaks eluting earlier (polar hydrolyzed fragments) or later (dimerization) . Store in inert atmospheres (argon) at -20°C, with desiccants to minimize moisture uptake.

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?

Methodological Answer: Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites. For example, the electron-deficient thiazole ring may exhibit nucleophilic aromatic substitution at specific positions. Transition state modeling (e.g., using Gaussian or ORCA) can predict activation energies for proposed reaction pathways . Pair computational insights with experimental validation via kinetic studies (e.g., monitoring reaction progress with in-situ IR) .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?

Methodological Answer: Unexpected splitting may arise from dynamic effects (e.g., hindered rotation of the benzoyl group) or paramagnetic impurities. Solutions include:

  • Variable-temperature NMR to distinguish dynamic vs. static effects (e.g., coalescence temperature analysis).
  • 2D NMR (COSY, NOESY) to clarify through-space interactions and confirm substituent orientation .
  • Paramagnetic relaxation filters to suppress impurity signals . Cross-check with X-ray data to resolve ambiguities .

Q. How can AI-driven tools optimize reaction yields and scalability for this compound?

Methodological Answer: Integrate AI platforms (e.g., COMSOL Multiphysics or custom ML models) with robotic synthesis systems. Train models on historical reaction data (e.g., solvent polarity, catalyst loading) to predict optimal conditions. For scalability, combine CFD simulations for heat/mass transfer in flow reactors with AI-generated DOE parameters. Real-time feedback from inline analytics (e.g., Raman spectroscopy) refines models iteratively .

Q. What mechanistic insights can be gained from kinetic isotope effects (KIEs) in reactions involving this compound?

Methodological Answer: Deuterium labeling at reactive sites (e.g., α-hydrogens in the pyrrole ring) can distinguish between stepwise and concerted mechanisms. Measure KIEs via competitive experiments (¹H vs. ²H) using LC-MS. A primary KIE (k_H/k_D > 2) suggests bond-breaking in the rate-determining step, while secondary KIEs indicate transition state geometry changes. Pair with Eyring plots to elucidate entropy/enthalpy contributions .

Data-Driven Research Challenges

Q. How should researchers address batch-to-batch variability in biological activity assays?

Methodological Answer: Variability often stems from impurities or conformational isomers. Implement orthogonal purity checks (HPLC, DSC for polymorph analysis) and standardize assay conditions (e.g., serum-free media to avoid protein binding artifacts). Use quantitative structure-activity relationship (QSAR) models to correlate specific impurities (e.g., <0.5% benzoyl hydrolysis byproduct) with activity changes .

Q. What advanced separation techniques are suitable for isolating stereoisomers or tautomeric forms?

Methodological Answer: Chiral stationary phase HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers. For tautomers (e.g., keto-enol forms), use low-temperature NMR in DMSO-d₆ to "freeze" equilibria. Preparative SFC (supercritical fluid chromatography) offers high-resolution separation with CO₂/co-solvent systems, ideal for heat-sensitive compounds .

Ethical and Safety Considerations

Q. What protocols ensure safe handling of intermediates with reactive functional groups (e.g., acyl chlorides)?

Methodological Answer: Conduct hazard assessments using tools like CHETAH or CAMEO. Use closed-system reactors with scrubbers for volatile reagents. Personal protective equipment (PPE) must include acid-resistant gloves and face shields. Document waste disposal per EPA guidelines, particularly for halogenated byproducts .

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